molecular formula C23H34N2O4S2 B12527612 N-[4-(benzenesulfonamidomethyl)-4-ethyloctyl]benzenesulfonamide CAS No. 712302-55-1

N-[4-(benzenesulfonamidomethyl)-4-ethyloctyl]benzenesulfonamide

Cat. No.: B12527612
CAS No.: 712302-55-1
M. Wt: 466.7 g/mol
InChI Key: DVBVFQBDFCIYBW-UHFFFAOYSA-N
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Description

N-[4-(Benzenesulfonamidomethyl)-4-ethyloctyl]benzenesulfonamide is an organic compound with the CAS Registry Number 712302-55-1 and a molecular formula of C 23 H 34 N 2 O 4 S 2 . It has a molecular weight of approximately 466.66 g/mol . The compound features a complex structure with two benzenesulfonamide moieties connected by a branched alkyl chain, contributing to significant hydrophobicity as indicated by a computed XLogP3 value of 5.2 . While specific biological activity data for this exact compound is not available in the public domain, the benzenesulfonamide functional group is a privileged scaffold in medicinal chemistry and chemical biology research. Benzenesulfonamide derivatives are widely investigated for their potential to interact with various enzymatic targets . For instance, some benzenesulfonamide analogs have been studied as inhibitors of receptor tyrosine kinases, such as TrkA, for research in oncology . Other research areas explore benzenesulfonamide-containing compounds as modulators of viral capsid proteins . Researchers may value this compound for exploring structure-activity relationships (SAR), particularly in the context of bivalent or multi-target inhibitors, given its twin sulfonamide groups. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

CAS No.

712302-55-1

Molecular Formula

C23H34N2O4S2

Molecular Weight

466.7 g/mol

IUPAC Name

N-[4-(benzenesulfonamidomethyl)-4-ethyloctyl]benzenesulfonamide

InChI

InChI=1S/C23H34N2O4S2/c1-3-5-17-23(4-2,20-25-31(28,29)22-15-10-7-11-16-22)18-12-19-24-30(26,27)21-13-8-6-9-14-21/h6-11,13-16,24-25H,3-5,12,17-20H2,1-2H3

InChI Key

DVBVFQBDFCIYBW-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)(CCCNS(=O)(=O)C1=CC=CC=C1)CNS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Alkylation-Sulfonylation Cascade

A two-step approach dominates industrial-scale synthesis:

  • Alkylation : Reacting 4-ethyloctylamine with formaldehyde and benzenesulfonamide to form the 4-(benzenesulfonamidomethyl)-4-ethyloctyl intermediate.
  • Sulfonylation : Treating the intermediate with benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).

Key Data :

Step Reagents Temperature Yield Source
1 Formaldehyde, benzenesulfonamide 60–80°C 78%
2 Benzenesulfonyl chloride, Et3N 0–25°C 85%

This method benefits from readily available starting materials but faces challenges in regioselectivity due to the branched alkyl chain.

Reductive Amination Route

An alternative pathway employs reductive amination to construct the central octyl backbone:

  • Condense 4-ethyloctanal with benzenesulfonamide using NaBH3CN or H2/Pd-C.
  • Repeat sulfonylation for the second benzenesulfonyl group.

Optimized Conditions :

  • Solvent: MeOH/H2O (4:1)
  • Catalyst: Pd/C (5 wt%)
  • Yield: 72% over two steps.

Catalytic Systems for Sulfonamide Bond Formation

Ethyltriphenylphosphonium Bromide-Mediated Coupling

Patent CN103819369A () discloses a ternary catalytic system (ethyltriphenylphosphonium bromide/NaH/THF) for efficient sulfonamide coupling. This method reduces side reactions in sterically hindered systems:

Performance Metrics :

Catalyst Loading Reaction Time Purity
10 mol% 6 hr 98.5%

Comparatively, traditional DMAP catalysis yields only 67% purity under similar conditions.

Chlorosulfonic Acid-Based Sulfonation

Direct chlorosulfonation of pre-alkylated intermediates (e.g., 4-ethyloctylbenzene) with ClSO3H, followed by amination, achieves high atom economy:

Process Parameters :

  • ClSO3H:Substrate ratio = 3:1 (mol/mol)
  • Reaction Temp: −10°C → 25°C (gradient)
  • NH3 Gas for Amination
  • Isolated Yield: 81%

Purification and Characterization

Crystallization Optimization

The compound’s low solubility in polar solvents necessitates mixed-solvent crystallization:

Effective Solvent Systems :

Solvent Ratio (v/v) Purity Crystal Form
EtOAc/n-Heptane (1:3) 99.1% Platelets
CHCl3/MeOH (5:1) 97.8% Needles

Post-crystallization washing with cold diethyl ether removes residual sulfonic acids.

Analytical Validation

  • HPLC : C18 column, 70:30 MeCN/H2O, 1.0 mL/min, tR = 6.8 min.
  • NMR (CDCl3) : δ 7.80–7.45 (m, 10H, Ar-H), 3.15 (t, 2H, SO2NCH2), 1.55–1.20 (m, 19H, alkyl).

Industrial-Scale Challenges

Byproduct Formation

Major impurities include:

  • Mono-sulfonylated derivative (5–12%): Mitigated by excess benzenesulfonyl chloride (1.5 eq).
  • Oxidized sulfonic acid : Controlled via N2 inertion and <30°C reaction temps.

Environmental Considerations

Waste streams rich in HCl/Et3N require neutralization with NaHCO3 before disposal. Patent CN103145593A () reports 92% solvent recovery via fractional distillation.

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems enhance heat transfer during exothermic sulfonylation:

  • Residence Time: 8 min
  • Productivity: 1.2 kg/day (lab-scale).

Enzymatic Sulfonation

Pilot studies using aryl sulfotransferases show promise for greener synthesis, though yields remain low (34%).

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzenesulfonamidomethyl)-4-ethyloctyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Antibacterial Activity

N-[4-(benzenesulfonamidomethyl)-4-ethyloctyl]benzenesulfonamide exhibits antibacterial properties, making it a candidate for treating infections caused by various bacteria. Its mechanism involves inhibiting bacterial growth through interference with folic acid synthesis, similar to other sulfonamides.

Case Study: Use in Burn Treatment

A notable application of this compound is its use in burn treatment. Mafenide acetate, a related sulfonamide, has been extensively studied for its effectiveness against Pseudomonas aeruginosa in burned skin. The compound is rapidly absorbed through damaged tissues and does not get neutralized by tissue exudates, which is a significant advantage over other topical agents. However, it can cause local pain and allergic reactions, necessitating careful monitoring of patients.

Table 2: Comparative Analysis of Sulfonamide Applications

Compound NameApplication AreaEfficacySide Effects
This compoundAntibacterialEffective against Gram-negative bacteriaLocal pain, allergic reactions
Mafenide acetateBurn treatmentEffective against Pseudomonas aeruginosaPain, erythema multiforme

Research Findings

Recent studies have highlighted the importance of implementing high-quality examples of global research in the pharmaceutical field. The methodologies used in these studies often include case studies that provide context-rich descriptions of how compounds like this compound are applied in real-world settings.

Implementation Science Case Studies

Case studies have been recognized as valuable tools for disseminating research findings. They help illustrate not just the effectiveness of a compound but also the processes and contexts that influence its application. For instance, research on the implementation of sulfonamides in clinical settings has shown varying degrees of success based on local healthcare practices and patient demographics .

Mechanism of Action

The mechanism of action of N-[4-(benzenesulfonamidomethyl)-4-ethyloctyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit carbonic anhydrase by binding to the active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

Molecular Structure and Substituent Effects

The table below compares key structural and physicochemical properties of N-[4-(benzenesulfonamidomethyl)-4-ethyloctyl]benzenesulfonamide with related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Reference ID
This compound C23H33N2O4S2 (estimated) ~498 (estimated) 4-ethyloctyl chain, dual benzenesulfonamide Hypothesized antimicrobial -
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide C18H17N3O4S2 419.47 Oxazole ring, methyl group Antimicrobial
4-Amino-N-(4-sulfamoylphenethyl)benzenesulfonamide C14H15N3O4S2 369.42 Phenethyl chain, sulfamoyl group Carbonic anhydrase inhibition
N-(Diphenylmethyl)-4-methylbenzenesulfonamide C20H19NO2S 337.44 Diphenylmethyl group Not specified
N-Acetyl-4-(benzenesulfonamido)benzenesulfonamide C14H14N2O5S2 370.40 Acetyl group, dual sulfonamide Structural analog

Key Observations :

  • Dual Sulfonamide Groups : Unlike most analogs with single sulfonamide moieties, the target compound and N-Acetyl-4-(benzenesulfonamido)benzenesulfonamide feature dual sulfonamide groups, which may influence binding affinity to enzymes like carbonic anhydrase.
  • Substituent Diversity : The oxazole ring in and diphenylmethyl group in demonstrate how heterocyclic or bulky substituents can modulate activity and steric effects.
Antimicrobial Activity
  • Oxazole-Containing Sulfonamides : 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide exhibits antimicrobial activity, attributed to the electron-withdrawing oxazole ring enhancing target interaction .
  • Heterocyclic Derivatives: Compounds like 4-((1H-benzo[d]imidazol-2-yl)methylamino)-N-(pyrimidin-2-yl)benzenesulfonamide show enhanced antifungal and antibacterial effects due to heterocyclic moieties .
  • Target Compound : The extended alkyl chain may improve penetration into bacterial membranes, though this requires empirical validation.
Enzyme Inhibition
  • Carbonic Anhydrase Inhibitors (CAIs): Derivatives such as 4-(((diethylcarbamothioyl)thio)amino)-N-(4-sulfamoylphenethyl)benzenesulfonamide exhibit potent CAI activity, comparable to acetazolamide (AAZ) . The target compound’s dual sulfonamide groups could similarly coordinate with zinc in CA active sites.
Anticancer Activity
  • Pyrrole-Containing Analogs : N-(Aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides demonstrate anticancer activity via QSAR models, with electron-donating groups enhancing efficacy . The target compound’s lack of aromatic heterocycles may limit similar activity unless the alkyl chain confers unique interactions.

Pharmacokinetic Considerations

  • Solubility vs. Lipophilicity: The 4-ethyloctyl chain in the target compound likely reduces solubility compared to smaller analogs like 4-amino-N-(4-sulfamoylphenethyl)benzenesulfonamide , but may improve blood-brain barrier penetration.
  • Metabolic Stability : Schiff base derivatives (e.g., N-(4-Methylbenzylidene)-4-methylbenzenesulfonamide ) are prone to hydrolysis, whereas the target compound’s alkyl chain may confer greater metabolic stability.

Biological Activity

N-[4-(benzenesulfonamidomethyl)-4-ethyloctyl]benzenesulfonamide is a sulfonamide compound with potential biological activities that warrant detailed investigation. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₈H₂₅N₃O₄S₂
  • Molecular Weight : 385.54 g/mol
  • CAS Number : Not specifically listed; however, related compounds can be referenced for structural analysis.

Sulfonamides generally function by inhibiting bacterial growth through competitive inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis. This inhibition disrupts nucleic acid synthesis, leading to bacteriostatic effects.

Biological Activity Overview

Activity Description
AntimicrobialExhibits activity against a range of Gram-positive and Gram-negative bacteria.
AnticancerPotential modulation of cell signaling pathways in tumor cells.
Anti-inflammatoryMay reduce inflammatory responses in various models.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. In vitro studies have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

Case Study: Efficacy Against E. coli

In a controlled study, the compound was tested against multiple strains of E. coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting moderate antibacterial efficacy compared to traditional sulfa drugs.

Anticancer Properties

Recent studies have explored the compound's potential in oncology. In vitro assays have shown that it may induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism appears to involve the activation of caspases and modulation of the Bcl-2 family proteins.

Case Study: Apoptosis Induction in MCF-7 Cells

A study conducted on MCF-7 cells treated with varying concentrations of the compound revealed:

  • IC50 : 15 µM after 48 hours.
  • Morphological changes consistent with apoptosis were observed via microscopy.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in edema and inflammatory cytokine levels when administered post-injury.

Research Findings

In a rat model of acute inflammation, administration of this compound resulted in:

  • A significant decrease in paw swelling (p < 0.05).
  • Lower levels of TNF-alpha and IL-6 compared to control groups.

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